molecular formula C20H20Ag2Cr2N4O7 B11972039 Tetrakis(pyridine)silver(I) dichromate CAS No. 89952-87-4

Tetrakis(pyridine)silver(I) dichromate

Cat. No.: B11972039
CAS No.: 89952-87-4
M. Wt: 748.1 g/mol
InChI Key: OVRBRKGPEJPYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(pyridine)silver(I) dichromate is a chemical compound with the empirical formula C20H20Ag2Cr2N4O7. It is known for its unique structure, which includes silver and dichromate ions coordinated with pyridine ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(pyridine)silver(I) dichromate can be synthesized through a reaction involving silver nitrate, pyridine, and potassium dichromate. The reaction typically occurs in an aqueous medium, where silver nitrate reacts with pyridine to form a silver-pyridine complex. This complex then reacts with potassium dichromate to yield this compound .

Industrial Production Methods

Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(pyridine)silver(I) dichromate undergoes various chemical reactions, including oxidation and substitution reactions. It is a mild and efficient oxidizing agent, often used in organic synthesis to oxidize alcohols to aldehydes and ketones .

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic substrates like alcohols and solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions, making it a valuable reagent in organic synthesis .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific substrates used. For example, the oxidation of methionine by this compound in dimethyl sulfoxide leads to the formation of the corresponding sulfoxide .

Mechanism of Action

The mechanism by which tetrakis(pyridine)silver(I) dichromate exerts its effects involves the transfer of oxygen atoms from the dichromate ion to the substrate. This process is facilitated by the coordination of pyridine ligands, which stabilize the silver ions and enhance the compound’s reactivity. The molecular targets and pathways involved in its reactions are primarily related to its role as an oxidizing agent .

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(pyridine)copper(II) dichromate: Similar in structure but contains copper instead of silver.

    Tetrakis(pyridine)gold(I) dichromate: Contains gold instead of silver, with potentially different reactivity and applications.

    Tetrakis(pyridine)zinc(II) dichromate: Contains zinc, which may alter its chemical properties and uses.

Uniqueness

Tetrakis(pyridine)silver(I) dichromate is unique due to the presence of silver ions, which impart specific reactivity and stability to the compound. Its mild oxidizing properties and the ability to perform reactions under mild conditions make it a valuable reagent in organic synthesis .

Properties

CAS No.

89952-87-4

Molecular Formula

C20H20Ag2Cr2N4O7

Molecular Weight

748.1 g/mol

IUPAC Name

disilver;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridine

InChI

InChI=1S/4C5H5N.2Ag.2Cr.7O/c4*1-2-4-6-5-3-1;;;;;;;;;;;/h4*1-5H;;;;;;;;;;;/q;;;;2*+1;;;;;;;;2*-1

InChI Key

OVRBRKGPEJPYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ag+].[Ag+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.